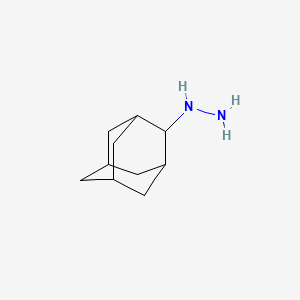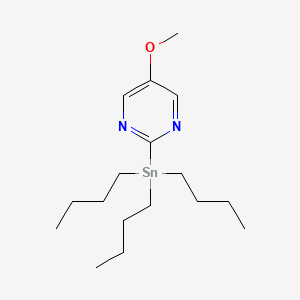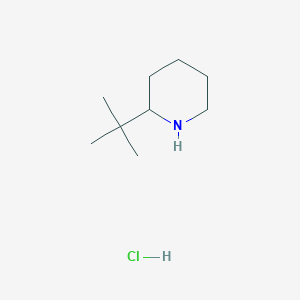![molecular formula C10H11Cl2NO2 B1660249 N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide CAS No. 73711-33-8](/img/structure/B1660249.png)
N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide
説明
“N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide” is a derivative of 2-(2,4-Dichlorophenoxy)acetic acid . It is a promising anti-inflammatory agent capable of selectively inhibiting the COX-2 enzyme .
Synthesis Analysis
The synthesis of “this compound” involves the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Molecular Structure Analysis
The structure of the synthesized compounds was reliably proven through 1H and 13C NMR spectroscopy data .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “this compound” is the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .Physical and Chemical Properties Analysis
The synthesized compound appears as pale yellow crystals . The melting point is between 188–190 °C . The compound’s 1H NMR and 13C NMR data are also available .科学的研究の応用
Synthesis and Molecular Docking
A study focused on the synthesis of a derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its potential in anticancer applications. This compound was synthesized, structurally elucidated, and its anticancer activity confirmed via in silico modeling, targeting the VEGFr receptor. This points towards the compound's relevance in drug design and cancer therapy research (Sharma et al., 2018).
Potential Pesticide Applications
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide suggested their potential as pesticides. X-ray powder diffraction characterized these compounds, indicating their applicability in agricultural sciences and pest management (Olszewska et al., 2009).
Plant Growth and Ethylene Release
A study on 2,4-dichlorophenoxy-acetic acid (a related compound) demonstrated its effect on accelerating ethylene release in cotton plants, suggesting implications for understanding plant growth and development processes (Morgan & Hall, 1964).
Insect Growth Regulator Research
Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and evaluated as an insect growth regulator. Its structural confirmation and testing against Galleria mellonella compared to commercial insect growth regulators highlight its potential in pest control (Devi & Awasthi, 2022).
Biodegradation Studies
Studies on the biodegradation of acetochlor (a chloroacetamide herbicide) by Rhodococcus sp. identified a cytochrome P450 system involved in the N-deethoxymethylation of acetochlor, offering insights into environmental bioremediation techniques (Wang et al., 2015).
Comparative Metabolism in Liver Microsomes
Research comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes has elucidated the metabolic pathways, contributing to the understanding of xenobiotic metabolism and potential toxicological impacts (Coleman et al., 2000).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-7(14)13-4-5-15-10-3-2-8(11)6-9(10)12/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTACMCRGKJGDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606414 | |
| Record name | N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73711-33-8 | |
| Record name | N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butyl (2R,4R)-4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B1660167.png)

![4-{[(4-Methylphenyl)sulfanyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B1660169.png)



![2-[[4-(Diethylamino)phenyl]methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B1660174.png)

![2-(2-{[(2-methoxyphenyl)methyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B1660179.png)




